Product packaging for Erythromycin A OC(Cat. No.:CAS No. 118740-63-9)

Erythromycin A OC

Cat. No.: B043603
CAS No.: 118740-63-9
M. Wt: 774.9 g/mol
InChI Key: RTCGTLWKKGKPPE-NOACJBATSA-N
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Description

Erythromycin A OC is a chemically modified derivative of the macrolide antibiotic Erythromycin A, specifically designed for advanced research applications. This compound is a critical tool for investigating the structure-activity relationships (SAR) of macrolide antibiotics, particularly in understanding how modifications to the core scaffold influence biological activity and overcome bacterial resistance mechanisms. Its primary research value lies in the study of macrolide biosynthesis and the engineering of novel antibiotic analogs. Researchers utilize this compound to probe the catalytic mechanisms of the macrocyclic polyketide synthases (PKSs) responsible for its production. Like its parent compound, it is believed to act by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and preventing bacterial growth. This makes it an invaluable asset for biochemical, microbiological, and medicinal chemistry studies aimed at developing next-generation therapeutics to combat multidrug-resistant pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H66N2O14 B043603 Erythromycin A OC CAS No. 118740-63-9

Properties

IUPAC Name

(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGTLWKKGKPPE-NOACJBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118740-63-9
Record name Erythromycin A oxime 11,12-carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Contextualization Within Macrolide Antibiotic Research

Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are a clinically significant class of antibacterial agents. drugbank.com Erythromycin (B1671065), isolated from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), was the first member of this class to see widespread clinical use. cymitquimica.commdpi.com However, its therapeutic application is hampered by its decomposition in the acidic environment of the stomach. patsnap.comasm.org This degradation leads to the formation of inactive metabolites, such as the 8,9-anhydro-6,9-hemiketal and the 6,9;9,12-spiroketal, which can also cause gastrointestinal side effects. mdpi.comasm.org

This inherent instability prompted extensive research into chemical modifications of the erythromycin scaffold to produce derivatives with improved properties. asm.orgnih.gov This research has led to the development of clinically important second-generation macrolides like clarithromycin (B1669154) (a 6-O-methyl derivative) and azithromycin (B1666446) (a 15-membered azalide), which exhibit enhanced acid stability and a broader spectrum of activity. google.comuomus.edu.iq The creation of Erythromycin A cyclic 11,12-carbonate represents one of the key early strategies in this ongoing effort to refine and enhance the therapeutic profile of macrolide antibiotics. asm.orgresearchgate.net

Research Rationale for O Substitution and Cyclic Carbonate Formation

The primary motivations for the chemical modification of erythromycin (B1671065), through O-substitution and cyclic carbonate formation, were to improve its chemical stability and alter its pharmacokinetic profile for better therapeutic efficacy.

A critical drawback of erythromycin A is its acid-catalyzed intramolecular degradation. asm.orguomus.edu.iq The proximity of the C-6 hydroxyl group, C-9 ketone, and C-12 hydroxyl group facilitates the formation of an inactive internal spiroketal in acidic conditions. mdpi.comasm.org The formation of the 11,12-cyclic carbonate serves as a protective strategy for two of the hydroxyl groups involved in this degradation pathway. asm.orgresearchgate.net

This modification stabilizes the erythromycin molecule against acid-catalyzed degradation, protecting it from significant decomposition as it passes through the stomach. cymitquimica.compatsnap.com By preventing the formation of the inactive anhydrohemiketal and spiroketal, the cyclic carbonate structure ensures that more of the active antibiotic reaches the intestines for absorption. patsnap.comasm.org This approach proved to be a successful method for improving the acid stability and oral bioavailability of the parent compound. cymitquimica.comresearchgate.net

Beyond stability, chemical modifications aim to improve the pharmacokinetic properties of the drug. The formation of the 11,12-cyclic carbonate ester significantly changes the lipophilicity of the erythromycin molecule. google.com This increased lipophilicity is reported to lead to better penetration of the antibiotic into tissues. google.com This modification can enhance the drug's bioavailability, meaning a higher proportion of the administered dose can enter systemic circulation in its active form. cymitquimica.compatsnap.com

Studies on an L-aspartate salt of Erythromycin A cyclic 11,12-carbonate showed it to have superior characteristics, including higher serum and lung tissue levels in rats, compared to erythromycin itself. nih.gov Similarly, other O-substituted derivatives like roxithromycin (B50055) demonstrate how such modifications can alter pharmacokinetics, leading to higher serum concentrations and a longer elimination half-life compared to erythromycin. nih.gov These investigations highlight a key principle in macrolide research: that specific chemical alterations to the aglycone ring can systematically modify the absorption, distribution, and elimination of the drug. patsnap.comnih.gov

Structural Elucidation and Stereochemical Characterization

Total Synthesis Approaches to the Erythromycin A Macrolactone Scaffold

The total synthesis of the complex 14-membered macrolactone scaffold of erythromycin is a significant chemical challenge. mdpi.com These approaches construct the molecule from simple, presynthesized building blocks. mdpi.comnih.gov The general strategy involves the convergent assembly of these blocks into a linear chain, which is then cyclized to form the characteristic 14-membered ring. mdpi.com

Key reactions in this final cyclization step include macrolactonization or metal-promoted cross-coupling reactions, such as the Grubbs(II)-catalyzed ring-closing metathesis (RCM) or reductive amination followed by macrocyclization. mdpi.comnih.gov For instance, the synthesis of a 4,10-didesmethyl-telithromycin analogue involved an RCM reaction to form the cyclic structure. mdpi.com Another total synthesis approach utilized a reductive coupling of an amine and an aldehyde to create the linear precursor for macrocyclization. nih.gov Once the macrolactone core is formed, the pendant glycoside residues, like desosamine (B1220255), are introduced through stereoselective glycosylation. mdpi.com Despite these advances, all macrolide antibiotics approved for human use are still manufactured by chemically modifying the naturally fermented erythromycin. nih.gov

Semisynthetic Strategies for Targeted Derivatization

Semisynthesis, which uses the naturally occurring erythromycin A as the starting material, is the more common method for producing derivatives. mdpi.comnih.gov This approach focuses on the targeted modification of the macrolide's various functional groups.

Erythromycin A possesses multiple hydroxyl groups, making regioselective functionalization a key challenge. researchgate.net The selectivity of these reactions is influenced by factors such as protecting groups, solvents, bases, and the specific reagents used. researchgate.netnih.gov

O-alkylation of erythromycin A, other than methylation, tends to occur exclusively at the C-11 hydroxyl group. nih.gov The synthesis of various O-alkyl erythromycin A derivatives has been a subject of study to explore their structure-activity relationships. nih.govjst.go.jp Methylation, however, can proceed via two main pathways, starting at either the C-6 or C-11 positions. nih.gov For example, 11-O-Methylerythromycin A has been synthesized and evaluated, showing slightly less activity than the parent compound. nih.gov The introduction of an O-methyl group at the C-4" position has been found to decrease antibacterial activity. nih.gov

A significant class of derivatives, termed "acylides," are formed by replacing the L-cladinose sugar at the 3-O-position with an acyl group. acs.orgresearchgate.net This modification has been shown to restore antibacterial activity that is lost upon removal of the cladinose (B132029) moiety. acs.org The synthesis of these 3-O-acyl derivatives can be achieved by acylating the 3-OH precursor with corresponding carboxylic acids using coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl) in the presence of a catalyst such as DMAP. acs.org This method has proven more efficient than using acyl chlorides or mixed acid anhydrides. acs.org

Table 1: Examples of Synthesized 3-O-Acylide Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Name Acyl Group Introduced Reference
TEA0777 3-O-nitrophenylacetyl acs.orgresearchgate.net
Acylide 3b Phenylacetyl acs.org
Acylide 3d (4-Nitrophenyl)acetyl acs.org
Acylide 3e (4-Chlorophenyl)acetyl acs.org
Acylide 3h (4-Methoxyphenyl)acetyl acs.org
Acylide 3j 2-Thienylacetyl acs.org

The selective alkylation of the C-6 hydroxyl group is a critical step in the synthesis of important derivatives like clarithromycin (6-O-methylerythromycin A). researchgate.netnih.gov Achieving high regioselectivity is challenging due to the presence of five hydroxyl groups in erythromycin A. researchgate.net The strategy often involves first converting erythromycin A to its 9-oxime derivative. researchgate.netnih.gov Protection of this oxime group, for instance as a 9-[O-(2-chlorobenzyl)]oxime, and protection of the 2'- and 4"-hydroxyl groups are crucial for directing the alkylation to the C-6 position. researchgate.net The choice of solvent is also vital; polar aprotic solvents are considered indispensable for the methylation, with mixtures of polar aprotic and non-polar solvents providing optimal results. researchgate.netnih.gov Using a combination of DMSO and THF as the solvent with powdered potassium hydroxide (B78521) as the base, a regioselectivity of over 97% for 6-O-methylation can be achieved. researchgate.net

Table 2: Regioselectivity of 6-O-Methylation of Erythromycin A 9-[O-(2-chlorobenzyl)]oxime Under Various Solvent Conditions This table is interactive and can be sorted by clicking on the column headers.

Solvent System (1:1 ratio) 6-O-methyl derivative (%) Unreacted 6-OH (%) Other methylated products (%) Overall Yield (%)
DMSO:THF 84 8 8 80
DMSO:Toluene (B28343) 97 1 2 98
DMF:THF 65 20 15 60
DMSO:DMF 52 15 33 45

Data sourced from J. Serb. Chem. Soc. 70 (10) 1147–1153 (2005). researchgate.net

Erythromycin A 11,12-cyclic carbonate is produced by reacting erythromycin A with a carbonate source, which creates a cyclic carbonate ester across the C-11 and C-12 hydroxyl groups. researchgate.netgoogle.com This structural change significantly alters the molecule's lipophilicity. google.com

A common method involves the transesterification of ethylene carbonate with erythromycin A. researchgate.netgoogle.comgoogle.com The reaction can be catalyzed by various bases. One patented process describes reacting erythromycin A with ethylene carbonate and cesium carbonate in solvents like diisopropyl ether to produce the cyclic carbonate efficiently. google.com Another approach uses potassium carbonate as a catalyst in a toluene medium. google.com The use of phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., triethylbenzylammonium chloride) or crown ethers, in anhydrous organic solvents has also been reported to facilitate this transesterification. googleapis.com

Table 3: Reaction Conditions for the Synthesis of Erythromycin A 11,12-Cyclic Carbonate This table is interactive and can be sorted by clicking on the column headers.

Carbonate Source Catalyst Solvent Reference
Ethylene Carbonate Cesium Carbonate Diisopropyl Ether google.com
Ethylene Carbonate Potassium Carbonate Toluene google.com
Ethylene Carbonate Phase Transfer Catalyst (e.g., TEBA) Toluene googleapis.com

Cyclization Reactions: Formation of the 11,12-Cyclic Carbonate Moiety

Reagents and Optimized Reaction Conditions for Lactone Annulation

The formation of the 11,12-cyclic carbonate from Erythromycin A is typically achieved through a transesterification reaction with a suitable carbonate source. Ethylene carbonate is the most commonly employed reagent for this purpose. google.comgoogle.comresearchgate.net The reaction conditions, including the choice of catalyst and solvent, have been optimized to achieve high yields and purity.

Initial methods involved reacting Erythromycin A with ethylene carbonate in the presence of a base catalyst like potassium carbonate in a toluene medium. google.com More refined procedures utilize cesium carbonate in solvents such as diisopropyl ether, which can produce the cyclic carbonate in good yields at room temperature. google.com Industrial-scale processes have been developed using phase transfer catalysts (PTCs) to facilitate the reaction in anhydrous organic solvents. googleapis.com These catalysts, which include quaternary ammonium salts (e.g., triethylbenzylammonium chloride) or crown ethers, enhance the efficiency of the transesterification process. googleapis.com

The following table summarizes various reported reaction conditions for the synthesis of Erythromycin A 11,12-cyclic carbonate.

ReagentCatalystSolvent(s)ConditionsYieldReference(s)
Ethylene CarbonateCesium CarbonateDiisopropyl EtherRoom Temperature, 20 hours68% google.com
Ethylene CarbonatePotassium CarbonateToluene-- google.com
Ethylene CarbonatePhase Transfer Catalyst (e.g., TEBA) and Inorganic BaseToluene, Acetone-- googleapis.com
Stereochemical Control and Regioselectivity in Cyclic Carbonate Formation

The regioselective formation of the carbonate bridge across the C11 and C12 hydroxyl groups is inherently controlled by the spatial proximity of these two cis-oriented secondary alcohols on the 14-membered macrolactone ring. This arrangement favors the formation of a thermodynamically stable five-membered cyclic carbonate ring.

A significant stereochemical consequence of modifying the C11-hydroxyl group is its effect on the C9-ketone. Functionalization at C11, including carbonate formation, disrupts the intramolecular hydrogen bond that normally exists between the C11-hydroxyl and the C9-ketone. nih.gov This disruption can lead to a conformational rearrangement where the C12-hydroxyl group engages in a hemiketalization reaction with the C9-ketone, forming a new cyclic structure. nih.gov This transformation highlights the intricate relationship between different stereocenters on the erythromycin scaffold.

Modifications at Other Stereochemically Important Positions

Beyond the 11,12-cyclic carbonate, derivatization at other key positions of the erythromycin scaffold is crucial for developing new analogs with modified properties.

C9-Ketone Derivatization: Oxime Formation and Rearrangements to Azalides

The C9-ketone is a common site for chemical modification. One of the most important transformations is its conversion to an oxime, which serves as a critical intermediate in the synthesis of second-generation macrolides like clarithromycin and the azalides. sid.irgoogle.com

Oxime Formation: The reaction is typically carried out by treating Erythromycin A with hydroxylamine (B1172632) or its salts. Optimized conditions employ mild acid catalysts like acetic acid in mildly polar solvents such as isopropanol (B130326) or ethanol, which can achieve high yields of the 9-oxime. google.com The choice of reagents and conditions can also influence the ratio of the resulting (E) and (Z) oxime isomers. google.com

Rearrangement to Azalides: The (E)-isomer of 9-oxime erythromycin A is the precursor to the azalides, a class of 15-membered macrolides created by ring expansion. This transformation is achieved through a Beckmann rearrangement. nih.govrsc.org Treating the 9(E)-oxime with an arylsulfonyl chloride (e.g., benzenesulfonyl chloride) in a buffered solution induces the rearrangement, inserting the oxime nitrogen into the macrolactone ring between C9 and C10. nih.govnih.gov Subsequent reduction of the intermediate imino ether or lactam yields the 15-membered azalide ring, the core structure of azithromycin. nih.govrsc.org

Substitutions at C12, C13, and C4″ Positions

Modifications at the C12, C13, and C4″ positions have been explored to generate structural diversity.

C12 Position: While the native C12 position bears a methyl group, various modifications have been successfully introduced. Syntheses have produced C12-methylene and C12-vinyl ketolides. nih.gov The C12-vinyl group, in particular, serves as a handle for further functionalization. nih.gov The reactivity of a C12-21 alkene, formed via modification at the C12-position, has been studied, showing it can be selectively epoxidized for further derivatization. mdpi.com

C13 Position: The C13-ethyl group is generally considered chemically inert. However, precursor-directed biosynthesis has been used to produce a C13-vinyl analog. nih.gov This unsaturated group provides a reactive site for introducing novel substituents at this position. nih.gov

C4″ Position: The C4″-hydroxyl group on the cladinose sugar is a key site for derivatization. Modifications include epimerization and substitution to form amines. jst.go.jp The hydroxyl group can also be oxidized to a ketone, which can then be converted to 4"-amino or 4"-methylamino derivatives. nih.gov Additionally, the C4"-position can be selectively phosphorylated. nih.gov

Olefin Cross-Metathesis in Erythromycin Derivative Synthesis

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation in complex molecule synthesis, including erythromycin derivatives.

Cross-Metathesis (CM): This reaction has been effectively applied to elaborate the side chains of erythromycin analogs. Specifically, 6-O-allyl erythromycin derivatives have been reacted with various vinyl partners, such as vinylquinolines, using Grubbs' first-generation catalyst. nih.govacs.orgacs.org This approach allows for the efficient construction of extended side chains with excellent control of the double bond geometry, favoring the E-isomer. acs.org The reaction shows high cross-selectivity with minimal homodimerization of the starting materials. nih.gov

Ring-Closing Metathesis (RCM): RCM is a robust strategy for the formation of macrocycles and has been utilized in the total synthesis of erythromycin-related structures. researchgate.netwikipedia.org For instance, a Grubbs(II)-catalyzed RCM was a key step in cyclizing a linear precursor to form the 14-membered macrolactone core of a 4,10-didesmethyl analog. nih.gov Furthermore, a novel ring-contraction metathesis has been demonstrated to convert 16-membered macrolides into new 14-membered ring antibiotics in a single step. nih.gov

Catalytic Site-Selective Derivatization Approaches

Achieving site-selective functionalization of the multiple hydroxyl groups in erythromycin without resorting to complex protection-deprotection sequences is a significant challenge. Modern catalytic methods offer elegant solutions.

Peptide-based chiral catalysts have been developed for the direct and selective acylation of Erythromycin A. nih.govnih.gov These catalysts can differentiate between the numerous hydroxyl groups, demonstrating reversed selectivity compared to standard achiral catalysts. For example, while the C11-hydroxyl is typically one of the least reactive secondary hydroxyls, specific peptide catalysts can direct acylation to this site, along with the C2'-hydroxyl. nih.gov By using enantiomeric catalysts, the yield and product distribution of the functionalized products can be finely tuned. nih.gov

Another strategy involves using a temporary modification to direct reactivity. For instance, selective methylation of the C6-hydroxyl group was achieved by first converting the C9-ketone to a 9-oxime. nih.gov The presence of the oxime group directs the methylation to the C6 position with high regioselectivity, after which the oxime can be removed to restore the ketone. nih.gov

Application of Peptide-Based Chiral Catalysts

The site-selective modification of complex molecules like erythromycin presents a significant challenge in synthetic chemistry. Traditional methods often require extensive use of protecting groups, leading to lengthy and inefficient reaction sequences. However, research has demonstrated the utility of simple, peptide-based chiral catalysts for the site-selective acylation of erythromycin A, enabling the synthesis of its derivatives, including precursors to the cyclic 11,12-carbonate form. nih.gov

Researchers at Boston College, Chad A. Lewis and Scott J. Miller, developed a methodology that utilizes short, chiral peptides as catalysts to direct the acylation to specific hydroxyl groups on the erythromycin A scaffold. nih.gov This approach leverages the intricate three-dimensional structure of the peptide catalyst to recognize and bind to a specific region of the erythromycin molecule, thereby positioning the acylating agent for a targeted reaction. This method represents a departure from substrate-controlled reactions, instead relying on catalyst-controlled regioselectivity.

The core of this strategy involves the screening of a library of peptide catalysts to identify sequences that provide high levels of selectivity for a particular hydroxyl group. The catalysts are designed to act as nucleophilicity-enhancing acylation catalysts. Their findings indicated that specific peptide sequences could direct acylation to previously hard-to-access secondary hydroxyl groups, overriding the inherent reactivity of other positions, such as the C-2' hydroxyl of the desosamine sugar. nih.gov

Table 1: Key Findings in Peptide-Catalyzed Acylation of Erythromycin A

Catalyst Type Targeted Position Key Feature of Methodology Significance
Short, Chiral Peptides Secondary Hydroxyls (e.g., C-11) Catalyst-controlled regioselectivity Overcomes inherent substrate reactivity, enabling selective functionalization. nih.gov

This catalytic system provides a powerful tool for the strategic derivatization of erythromycin A. By selectively acylating the C-11 hydroxyl group, this method facilitates the subsequent formation of the Erythromycin A cyclic 11,12-carbonate, a key modification that can enhance the antibiotic's properties. researchgate.net

Halogenation Strategies (e.g., Fluorination at C8)

The introduction of fluorine atoms into macrolide antibiotics is a well-established strategy for modulating their pharmacological profiles. In the case of erythromycin, fluorination at the C8 position has been a key objective, leading to the development of analogs like flurithromycin. The synthesis of these C8-fluoro derivatives often involves strategic manipulation of the erythronolide scaffold. researchgate.netnih.gov

A common methodology for C8-fluorination begins with the conversion of an erythromycin A derivative into a cyclic carbamate (B1207046). nih.gov For instance, the reaction of an appropriate erythromycin precursor with phosgene (B1210022) can yield a 2',3'-carbamate-11,12-carbonate analog. This rigid cyclic structure is believed to influence the conformation of the macrolide ring, facilitating subsequent reactions. nih.govmdpi.com

The fluorination step itself is typically accomplished using an electrophilic fluorinating agent. nih.gov One of the most effective reagents for this transformation is 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™. nih.gov The reaction mechanism involves the generation of an enolate or a related nucleophilic species at the C8 position, which then attacks the electrophilic fluorine source.

Table 2: Research Data on C8-Fluorination of Erythromycin Derivatives

Starting Material Key Reagents Intermediate Product Fluorinating Agent Final Product Type
8,9-anhydro-N-desmethylerythromycin A derivative Phosgene, Pyridine 2′,3′-carbamate-11,12-carbonate Selectfluor™ 8-Fluorinated Erythromycin Cyclic Carbamate nih.gov

The synthesis of 8-fluorinated ketolides can also be approached through intermediates like a 3-O-descladinosyl derivative. researchgate.net Cleavage of the cladinose sugar and subsequent oxidation of the C3-hydroxyl group to a ketone is a critical step in producing ketolides, which can then be subjected to C8-fluorination protocols. The resulting 8-fluorinated erythromycin derivatives are of significant interest for their potential to overcome bacterial resistance mechanisms. researchgate.net

Molecular Mechanisms of Action of Erythromycin a Cyclic 11,12 Carbonate Analogs

Ribosomal Target Binding Affinity and Specificity

The primary target of Erythromycin (B1671065) A cyclic 11,12-carbonate is the large (50S) subunit of the bacterial ribosome. patsnap.com The binding is specific to bacterial ribosomes, which explains its selective toxicity against bacteria over eukaryotic cells.

Molecular Interactions with the 50S Ribosomal Subunit

Erythromycin A cyclic 11,12-carbonate binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.gov This tunnel serves as a conduit for the newly synthesized (nascent) polypeptide chain to emerge from the ribosome. The binding site is strategically located near the peptidyl transferase center (PTC), the core enzymatic region of the ribosome that catalyzes the formation of peptide bonds.

The macrolide molecule, including its desosamine (B1220255) sugar and the macrocyclic lactone ring, establishes multiple points of contact with the ribosomal components, primarily the 23S ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins. These interactions are a combination of hydrogen bonds and van der Waals forces, which collectively ensure a high-affinity binding. The cyclic carbonate modification is not expected to fundamentally alter the primary binding pocket but may influence the compound's conformation and stability within the binding site.

Atomic-Level Interactions with 23S Ribosomal RNA (rRNA)

The binding of erythromycin analogs is predominantly mediated by interactions with specific nucleotides of the 23S rRNA, which lines the NPET. These interactions are critical for the drug's inhibitory activity.

Several nucleotides within the 23S rRNA are highly conserved across bacterial species and play a crucial role in the binding of macrolides. Key among these are adenosine (B11128) residues A2058 and A2059 (E. coli numbering) located in domain V of the 23S rRNA. The desosamine sugar of erythromycin forms a critical hydrogen bond with the N1 of A2058. This interaction is a cornerstone of macrolide binding. Mutations or modifications (methylation) at A2058 are a common mechanism of bacterial resistance, as they prevent effective drug binding.

Other nucleotides in domain V and domain II of the 23S rRNA also contribute to the binding pocket. For instance, nucleotides around position 2032 have been shown to influence the sensitivity to macrolides. nih.gov The network of interactions with these conserved nucleotides anchors the drug molecule firmly within the exit tunnel.

Table 1: Key 23S rRNA Nucleotides Interacting with Erythromycin Analogs

Nucleotide (E. coli numbering)DomainRole in Interaction
A2058VForms hydrogen bond with the desosamine sugar; critical for high-affinity binding.
A2059VContributes to the hydrophobic binding pocket for the macrolactone ring.
A2032VInfluences macrolide sensitivity; functional connection to the peptidyltransferase loop. nih.gov
A752IIFootprinting studies show altered chemical modification in the presence of macrolides, indicating interaction.

This table is based on data for erythromycin A and its derivatives.

Conformational Changes Induced in the Nascent Peptide Exit Tunnel

The binding of Erythromycin A cyclic 11,12-carbonate within the NPET is not a simple static interaction. It can induce conformational changes in the rRNA that lines the tunnel. nih.gov The presence of the bulky macrolide molecule constricts the tunnel, altering its shape and electrostatic environment. This redirection of the path of the nascent peptide can be a key part of its inhibitory action. nih.gov For certain short peptides, this altered path can lead to stalling of the ribosome. nih.gov

Inhibition of Ribosome-Mediated Protein Synthesis

The binding of Erythromycin A cyclic 11,12-carbonate to the ribosome ultimately leads to the cessation of protein synthesis, which is lethal for the bacteria. nih.govresearchgate.net

Investigation of Effects on Ribosomal Subunit Assembly

The molecular mechanism of action of Erythromycin A cyclic 11,12-carbonate, a semi-synthetic derivative of Erythromycin A, has been a subject of scientific inquiry, particularly concerning its interaction with the bacterial ribosome. Research indicates that, similar to its parent compound, Erythromycin A cyclic 11,12-carbonate primarily functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit. patsnap.com This interaction obstructs the exit tunnel for newly synthesized peptides, thereby halting protein elongation.

A pivotal aspect of the mechanism of action for macrolide antibiotics is the potential for inhibition of the assembly of the ribosomal subunits themselves. Studies on erythromycin have shown that it can specifically inhibit the formation of the 50S ribosomal subunit in growing bacterial cells. nih.gov This effect is believed to occur through the binding of the antibiotic to a precursor particle of the 50S subunit, which leads to a reduced rate of mature 50S subunit formation. nih.govetsu.edu

A comparative study conducted by Klita and Szafrański in 1980 provides the most direct insight into the relative effects of Erythromycin A and Erythromycin A cyclic 11,12-carbonate on the core function of the ribosome. Their research demonstrated that both compounds inhibited the synthesis of polyphenylalanine and polylysine (B1216035) in a cell-free system of Escherichia coli to a "similar or identical extent". nih.gov This finding strongly suggests that the modification of the erythromycin A molecule to its cyclic 11,12-carbonate analog does not significantly alter its fundamental interaction with the ribosome and its inhibitory effect on protein synthesis.

The following table summarizes the comparative inhibitory effects observed in the study by Klita and Szafrański.

CompoundTest SystemPolypeptide SynthesisResult
Erythromycin AE. coli cell-free systemPolyphenylalanineInhibition
Erythromycin A cyclic 11,12-carbonateE. coli cell-free systemPolyphenylalanineSimilar or identical inhibition to Erythromycin A
Erythromycin AE. coli cell-free systemPolylysineInhibition
Erythromycin A cyclic 11,12-carbonateE. coli cell-free systemPolylysineSimilar or identical inhibition to Erythromycin A

Table 1. Comparative Inhibition of Polypeptide Synthesis

Structure Activity Relationship Sar Studies of Erythromycin a Cyclic 11,12 Carbonate and Its Derivatives

Correlation of Molecular Structure with In Vitro Antimicrobial Potency

The antimicrobial efficacy of erythromycin (B1671065) A and its derivatives is intricately linked to their three-dimensional structure. The core of these antibiotics is a 14-membered macrocyclic lactone ring, to which two sugar moieties, desosamine (B1220255) and cladinose (B132029), are attached. researchgate.net The mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. patsnap.comnih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that specific modifications to the macrolactone ring and its substituents can significantly alter the compound's stability, ribosomal affinity, and ultimately, its antimicrobial potency, particularly against resistant bacterial strains.

Influence of the Cyclic Carbonate Moiety on Activity

The introduction of a cyclic 11,12-carbonate group to the erythromycin A scaffold is a key modification that yields a compound with demonstrably higher antibacterial activity than the parent antibiotic. researchgate.netresearchgate.netgoogle.com This derivative, erythromycin A cyclic 11,12-carbonate, exhibits enhanced potency due to a combination of improved physicochemical and pharmacological properties.

One of the primary advantages conferred by the cyclic carbonate moiety is increased stability, particularly in acidic environments like the stomach, which can lead to improved bioavailability. patsnap.com The substitution of the 11- and 12-hydroxyl groups with a carbonate group also significantly alters the molecule's lipophilicity, which is reported to result in better penetration into tissues. google.com Research indicates that this superior antibacterial performance is also due to a better affinity of the carbonate derivative for the 50S ribosomal subunit compared to erythromycin A. scirp.org This enhanced binding leads to lower minimum inhibitory concentrations (MICs) against various bacterial strains. scirp.org

CompoundRelative Antibacterial ActivityKey Structural FeatureReference(s)
Erythromycin ABaselineParent Compound google.com
Erythromycin A cyclic 11,12-carbonateMore active than Erythromycin A11,12-cyclic carbonate group researchgate.netresearchgate.netgoogle.comnih.gov

Differential Effects of O-Substitutions at Key Hydroxyl Groups

Modifications at the hydroxyl groups located at various positions on the erythromycin aglycone and its sugar moieties play a crucial role in defining the antibacterial spectrum and potency of the resulting derivatives. Strategic O-substitutions can overcome common resistance mechanisms and enhance the drug's interaction with its ribosomal target.

Impact of C-6 O-Substitutions on Biological Activity

The hydroxyl group at the C-6 position is a frequent target for chemical modification to improve the acid stability and biological activity of erythromycin. A classic example is the methylation of this group to produce clarithromycin (B1669154), a widely used semisynthetic macrolide. nih.gov This substitution prevents the internal ketalization reaction that inactivates erythromycin in acidic conditions.

In the context of ketolide derivatives, which are related to erythromycin, SAR studies have shown that the nature of the substituent at C-6 directly influences antimicrobial potency. For instance, a comparison of 6-O-alkyl ketolides revealed that antimicrobial activity decreases as the size of the alkyl group increases, with the 6-O-methyl derivative showing greater potency than the 6-O-ethyl or 6-O-allyl analogues. scirp.org The 6-O-methylated version demonstrated significant activity against inducibly resistant Staphylococcus aureus. scirp.org

C-6 Substitution (on Ketolide Scaffold)Effect on Antimicrobial PotencyReference(s)
-O-MethylHighest activity among the series scirp.org
-O-EthylLower activity than methyl scirp.org
-O-AllylLower activity than ethyl scirp.org
Role of C-3 O-Substitutions in Modulating Potency

The C-3 position of the macrolactone ring, where the neutral sugar L-cladinose is attached, is another critical site for modification. The removal of cladinose and subsequent oxidation of the C-3 hydroxyl group to a ketone is the defining feature of the ketolide class of antibiotics, which are known for their activity against macrolide-resistant bacteria. nih.gov

Further modifications at this position have been explored to enhance potency. Studies on azithromycin (B1666446) cyclic 11,12-carbonate derivatives, where the cladinose sugar was hydrolyzed and replaced with various carbamoyl (B1232498) glycosyl moieties, have yielded compounds with significant antibacterial activity. mdpi.com These novel derivatives showed improved potency against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. mdpi.com The research suggested that the hydrolysis of L-cladinose at the C-3 position is beneficial for improving activity against S. aureus. mdpi.com Additionally, a 3-O-(3-pyridyl)-acetyl derivative of erythromycin A dicyclic carbonate has been reported to possess activity against resistant bacteria. google.com

Compound (C-3 Modified Azithromycin Cyclic Carbonate Derivative)MIC (µg/mL) vs. Methicillin-Resistant S. aureus MRSA-1Reference(s)
Azithromycin16 mdpi.com
Erythromycin16 mdpi.com
Compound G1Not specified for this strain mdpi.com
Compound G28 mdpi.com
Compound G64 mdpi.com
Effects of C-4″ O-Substitutions on Ribosomal Binding

The C-4″ hydroxyl group on the cladinose sugar is another important site for chemical derivatization. Modifications at this position have been shown to be effective against the emergence of drug resistance. mdpi.com The introduction of various substituents can enhance the binding affinity of the macrolide to the ribosome, thereby improving its inhibitory action.

Compound (4″-O-Carbamate of Azithromycin Cyclic Carbonate)MIC (µg/mL) vs. Erythromycin-Resistant S. pneumoniae (erm + mef genes)Reference(s)
Erythromycin16 nih.gov
Azithromycin16 nih.gov
Compound 7b0.5 nih.gov
Compound 7d0.5 nih.gov

Significance of Macrolactone Ring Structural Integrity

The 14-membered macrolactone ring is the foundational scaffold of erythromycin and its derivatives, and its structural integrity is paramount for antibacterial activity. researchgate.netnih.gov The ring itself binds within the nascent peptide exit tunnel of the large ribosomal subunit, primarily through hydrophobic interactions. nih.gov Any modification that drastically alters the conformation or size of this ring can have profound effects on its ability to bind to the ribosome.

The size of the macrolide ring is a critical determinant of its antibacterial spectrum. For example, 16-membered macrolides have shown increased activity against certain erythromycin-resistant strains of S. pyogenes and S. pneumoniae compared to 14- and 15-membered macrolides. nih.gov Furthermore, minor structural changes, such as the addition of methyl groups at the C-8 and C-10 positions, can increase antibacterial potency by rigidifying the macrolactone conformation. nih.gov Conversely, major structural disruptions, such as cleavage of the lactone ring, result in a complete loss of activity. The conserved stereochemistry at key centers like C-12 is also considered important for maintaining the optimal three-dimensional shape required for ribosomal binding. nih.gov

Stereochemical Determinants of Biological Activity

The stereochemistry of the macrolide core and its substituents plays a crucial role in the biological activity of Erythromycin A cyclic 11,12-carbonate and its derivatives. The complex, multi-chiral nature of the molecule means that subtle changes in the spatial arrangement of functional groups can lead to significant differences in antibacterial potency.

One of the key stereochemical features is the configuration at the C-9 position of the macrolide ring. Erythromycin A cyclic 11,12-carbonate exists in tautomeric forms, including a hydroxy ketone and a more stable hemiacetal form. capes.gov.br Research has indicated that the isomer with an R configuration at carbon-9 is more stable, a characteristic attributed to the formation of an intramolecular hydrogen bond. researchgate.net This stability can influence the compound's conformation and its binding affinity to the bacterial ribosome.

Furthermore, studies on related 11,12-cyclic carbamate (B1207046) analogues of erythromycin have highlighted the importance of the stereochemistry at the C-10 position. It has been observed that C-10 epimers, those with an unnatural stereochemical configuration at this position, are significantly less active than their counterparts with the natural C-10 configuration. mdpi.com This suggests that the specific three-dimensional arrangement around this part of the macrolide ring is critical for effective interaction with the ribosomal target.

The introduction of the 11,12-cyclic carbonate itself imposes significant conformational constraints on the macrolide ring. This rigidity, compared to the more flexible parent erythromycin A, is thought to contribute to its enhanced activity by pre-organizing the molecule into a bioactive conformation for ribosomal binding.

Derivatization at other positions of the Erythromycin A cyclic 11,12-carbonate scaffold has also provided insights into stereochemical and structural requirements for activity. For instance, the synthesis of 4"-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether has shown that modifications at this distal sugar moiety can lead to potent antibacterial agents. The activity of these derivatives is influenced by the nature of the carbamate substituent, indicating that the stereochemistry and electronic properties of this group are important for optimizing activity, particularly against resistant strains.

In a series of novel 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives, the nature of the glycosyl moiety at the 3-position was found to be a significant determinant of activity. While many of these compounds showed potent activity, those with a disaccharide side chain exhibited lower activity, suggesting that the size and stereochemistry of this substituent are critical for optimal antibacterial effect. mdpi.com The table below summarizes the in-vitro antibacterial activities of some of these derivatives.

Table 1: In-vitro Antibacterial Activities (MIC, μg/mL) of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives

Compound S. aureus MRSA-1 S. pneumoniae 943 (MR) S. pneumoniae 746 (S) S. pyogenes 447 (S) E. coli 236 (S)
G1 >128 1 2 8 32
G2 8 2 2 >128 32
G6 4 128 >128 >128 >128
Azithromycin 16 4 8 32 >256
Erythromycin 16 >256 >256 >256 >256

S = Susceptible, MR = Methicillin-Resistant. Data sourced from mdpi.com.

Computational Modeling and Docking for SAR Elucidation

While extensive synthetic and in-vitro evaluation has been conducted on Erythromycin A cyclic 11,12-carbonate and its derivatives, specific computational modeling and docking studies to elucidate their structure-activity relationships are not widely available in the reviewed scientific literature.

General computational studies on macrolides, including erythromycin and its other derivatives like ketolides, have provided valuable insights into their binding to the bacterial 50S ribosomal subunit. nih.govmdpi.com These studies have shown that macrolides bind within the nascent peptide exit tunnel, interacting with specific nucleotides of the 23S rRNA and ribosomal proteins L4 and L22. mdpi.com The desosamine sugar and the lactone ring are known to play critical roles in this binding. nih.gov

Molecular dynamics simulations on other erythromycin analogs have been used to understand the energetic contributions of different parts of the molecule to ribosome binding. researchgate.net For instance, in a study of erythromycin derivatives with modified 3'-N-positions, molecular dynamics modeling was employed to explain the observed binding affinities. researchgate.net

Although a direct computational analysis of Erythromycin A cyclic 11,12-carbonate binding is not detailed in the available search results, it can be inferred that the 11,12-cyclic carbonate moiety likely influences the conformational energetics of the macrolide, which in turn affects its interaction with the ribosome. The increased rigidity imposed by the cyclic carbonate may reduce the entropic penalty of binding, contributing to its enhanced activity.

Future computational studies, including molecular docking and quantitative structure-activity relationship (3D-QSAR) analyses, specifically focused on Erythromycin A cyclic 11,12-carbonate and its analogs, would be invaluable. Such studies could model the interactions of these compounds with the ribosomal binding pocket, including wild-type and resistant strains, to rationalize the observed SAR and guide the design of new, more potent derivatives.

Molecular Mechanisms of Bacterial Resistance to Erythromycin a Cyclic 11,12 Carbonate Analogs

Ribosomal Target Site Modification

The primary target for macrolide antibiotics is the 50S subunit of the bacterial ribosome. Alterations at this binding site can significantly reduce the antibiotic's efficacy.

Enzymatic Methylation of 23S rRNA via erm Genes

One of the most clinically significant mechanisms of macrolide resistance is the enzymatic modification of the ribosomal RNA (rRNA) target. This is primarily mediated by a family of enzymes known as erythromycin (B1671065) resistance methylases, which are encoded by erm genes. nih.gov These enzymes catalyze the mono- or dimethylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the large ribosomal subunit. nih.govnih.gov This methylation event alters the conformation of the macrolide binding site, leading to reduced affinity for the antibiotic. nih.gov

This modification results in a phenotype known as MLSB resistance, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. nih.gov The expression of erm genes can be either constitutive or inducible. nih.gov Research has demonstrated that derivatives of Erythromycin A cyclic 11,12-carbonate, such as certain 4''-O-carbamates, exhibit improved activity against strains of Streptococcus pneumoniae that harbor the erm gene, suggesting that these analogs may possess a greater ability to overcome this resistance mechanism compared to erythromycin A. google.com For instance, specific analogs were found to be 4- to 32-fold more effective than erythromycin A against an erm-encoded resistant S. pneumoniae strain. nih.gov

Point Mutations and Deletions in Ribosomal Proteins (e.g., L4, L22)

In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolides. exlibrisgroup.com These proteins have elongated "tentacles" that line the peptide exit tunnel of the ribosome, the very path that macrolides are thought to obstruct. google.com Mutations, including point mutations and deletions within these proteins, can alter the structure of the tunnel, thereby impeding the binding of the antibiotic. google.com

While studies specifically detailing the effects of L4 and L22 mutations on the activity of Erythromycin A cyclic 11,12-carbonate are limited, the mechanism of action of this analog is known to be similar or identical to that of erythromycin A in inhibiting bacterial protein synthesis. This suggests that resistance mechanisms targeting the ribosomal tunnel would likely be effective against the cyclic carbonate derivative as well. Research on erythromycin has identified numerous mutations in L4 and L22 that lead to resistance. For example, a lysine-to-glutamic acid substitution in L4 and a three-amino-acid deletion in L22 have been well-characterized. It is proposed that mutations in L4 may narrow the peptide exit tunnel, preventing erythromycin from binding, while mutations in L22 may widen it, allowing the nascent peptide chain to bypass the bound antibiotic.

Table 1: Examples of Ribosomal Protein Mutations Conferring Erythromycin Resistance Note: This data is based on studies of erythromycin and is presumed to be relevant to Erythromycin A cyclic 11,12-carbonate due to their similar mechanisms of action.

Ribosomal ProteinType of MutationOrganismReference
L4Lys-to-GluEscherichia coli
L223-amino-acid deletionEscherichia coli
L4Various missense and insertion mutationsEscherichia coli
L22Various insertion mutationsEscherichia coli

Efflux Pump Mediated Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. This is a common and effective resistance strategy against many classes of antibiotics, including macrolides.

Genetic Determinants of Efflux Systems (mefA, mefE, msr genes)

A prevalent mechanism of macrolide resistance, particularly in gram-positive bacteria like Streptococcus pneumoniae, involves efflux pumps encoded by the mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes. nih.gov The mefA and mefE genes encode for the major facilitator superfamily (MFS) efflux pumps that specifically expel 14- and 15-membered macrolides. nih.gov This results in what is known as the M-phenotype of resistance. nih.gov

The msr genes, such as msr(D), are often found in conjunction with mef genes and are believed to contribute to the efflux system. While the msr(D) gene alone confers a lower level of resistance, its association with mefA or mefE is common in clinical isolates. Studies have shown that some 11,12-cyclic carbonate erythromycin A analogs have improved activity against S. pneumoniae strains that possess both erm and mef genes, indicating a potential to partially evade this efflux mechanism. google.com

Table 2: Genetic Determinants of Macrolide Efflux Pumps

Gene(s)Pump FamilyPhenotypeCommon OrganismsReference
mefA / mefEMajor Facilitator Superfamily (MFS)M-phenotype (Macrolide efflux)Streptococcus pneumoniae nih.gov
msr(D)Associated with MFSContributes to effluxStreptococcus pneumoniae
ermBNot an efflux pump (methylase)MLSB (Target site modification)Streptococcus pneumoniae nih.gov
ermTRNot an efflux pump (methylase)MLSB (Target site modification)Group C and G Streptococci nih.gov

Enzymatic Inactivation of the Compound

The third major mechanism of resistance involves the production of enzymes that chemically modify and inactivate the antibiotic molecule, rendering it unable to bind to its ribosomal target.

Hydrolytic Cleavage by Esterases (e.g., EreA, EreB)

A key feature of macrolide antibiotics is their macrocyclic lactone ring, which is essential for their activity. Certain bacteria have acquired genes that encode for erythromycin resistance esterases, such as EreA and EreB. These enzymes inactivate the antibiotic by hydrolyzing the lactone ring, which linearizes the molecule. The resulting linear structure is incapable of binding to the ribosome, thus conferring resistance.

This mechanism of enzymatic inactivation has been well-documented for erythromycin A. While specific studies on the hydrolytic cleavage of Erythromycin A cyclic 11,12-carbonate by EreA and EreB are not widely available, the fundamental structure of the macrolactone ring remains a critical component of this analog. Given that the core mechanism of action is conserved, it is highly probable that this derivative is also susceptible to inactivation by these esterases. The modification at the 11,12 position with a cyclic carbonate group enhances antibacterial activity but does not fundamentally alter the ester linkage of the macrolactone ring, which is the target for these hydrolytic enzymes.

Phosphorylation by Phosphotransferases (e.g., MPH enzymes)

Enzymatic modification is a primary strategy employed by bacteria to inactivate antibiotics. For macrolides, a significant mechanism is phosphorylation, catalyzed by a family of enzymes known as macrolide phosphotransferases (MPHs). These enzymes transfer a phosphate (B84403) group from a donor, typically GTP, to the antibiotic, rendering it incapable of binding to its ribosomal target. mcmaster.ca

MPH enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. mcmaster.ca This modification is critical as the 2'-hydroxyl group is essential for the antibiotic's interaction with the bacterial ribosome. The addition of a bulky, negatively charged phosphate group sterically hinders and electrostatically repels the antibiotic from its binding site within the 50S ribosomal subunit, thus preventing the inhibition of protein synthesis.

The substrate specificity of MPH enzymes varies. Some MPHs, like MPH(2')-I, are more effective against 14- and 15-membered macrolides, while others, such as MPH(2')-II, can also inactivate 16-membered macrolides and ketolides. nih.gov While direct enzymatic studies on Erythromycin A cyclic 11,12-carbonate are limited, research on the evolution of MPH substrate specificity suggests that these enzymes are adaptable and can evolve to recognize modified macrolides. nih.gov The structural modification at the 11 and 12 positions of the aglycone ring in Erythromycin A cyclic 11,12-carbonate could potentially influence its recognition and inactivation by different MPH variants. Although the cyclic carbonate modification enhances the chemical stability of the molecule, it does not inherently confer resistance to enzymatic inactivation. patsnap.com Further research is needed to fully elucidate the specific kinetics and efficiency of various MPH enzymes in phosphorylating Erythromycin A cyclic 11,12-carbonate.

Table 1: Characterized Macrolide Phosphotransferases (MPHs) and their General Substrate Range

Enzyme FamilyGeneGeneral Substrate RangeInactivation Mechanism
Macrolide Phosphotransferasemph14-, 15-, and sometimes 16-membered macrolidesPhosphorylation of the 2'-hydroxyl of the desosamine sugar

Phenotypic Characterization of Resistance Patterns (e.g., MLSB, M Phenotype)

The observable characteristics of bacterial resistance to macrolides can be categorized into distinct phenotypes, primarily the MLSB and M phenotypes. These phenotypes are determined by the underlying genetic mechanisms of resistance.

The MLSB phenotype confers cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics. This is typically mediated by erm (erythromycin ribosome methylation) genes, which encode methyltransferases. These enzymes modify the 23S rRNA at a specific adenine residue, reducing the binding affinity of all three antibiotic classes. The MLSB phenotype can be expressed in two ways:

Constitutive (cMLSB): The erm gene is continuously expressed, leading to high-level resistance to all three antibiotic classes.

Inducible (iMLSB): The erm gene is only expressed in the presence of an inducing macrolide, such as erythromycin. In the absence of an inducer, the bacterium appears susceptible to lincosamides and streptogramin B.

The M phenotype is characterized by resistance only to 14- and 15-membered macrolides, with susceptibility to 16-membered macrolides, lincosamides, and streptogramin B. This phenotype is typically associated with an ATP-dependent efflux pump encoded by mef (macrolide efflux) genes. This pump actively transports macrolides out of the bacterial cell, reducing the intracellular concentration of the antibiotic below the level required for ribosome inhibition.

Studies on derivatives of Erythromycin A cyclic 11,12-carbonate have shown that these compounds can exhibit activity against strains with well-defined resistance mechanisms. For instance, certain 11,12-cyclic carbonate derivatives of erythromycin A have demonstrated improved in vitro activity against macrolide-resistant strains of Mycobacterium tuberculosis that exhibit an MLSB-like resistance phenotype. nih.gov This suggests that the structural modifications in these analogs may allow them to circumvent or reduce the impact of the resistance mechanism.

A patent for a novel form of Erythromycin A cyclic 11,12-carbonate reports that in vitro studies showed it to have equal or sometimes twice the activity of clarithromycin (B1669154) and azithromycin (B1666446) against clinically isolated bacterial strains, and up to eight times higher activity than erythromycin. google.com This suggests potential advantages in overcoming some resistance mechanisms, although specific data against characterized MLSB and M phenotype strains were not detailed.

Table 2: Phenotypic and Genotypic Correlation of Macrolide Resistance

PhenotypeResistance ProfileAssociated GenesMechanism
MLSB (Constitutive) High-level resistance to Macrolides, Lincosamides, and Streptogramin Berm (e.g., ermA, ermB, ermC)Ribosomal target site modification (methylation)
MLSB (Inducible) Resistance to Macrolides; inducible resistance to Lincosamides and Streptogramin Berm (e.g., ermTR)Ribosomal target site modification (methylation)
M Phenotype Resistance to 14- and 15-membered Macrolidesmef (e.g., mefA)Active drug efflux

Further detailed studies are required to comprehensively characterize the in vitro activity of Erythromycin A cyclic 11,12-carbonate against a panel of bacterial strains with genetically confirmed cMLSB, iMLSB, and M phenotypes. Such research would provide crucial data on the ability of this specific analog to evade common macrolide resistance mechanisms and would inform its potential clinical utility.

Advanced Analytical and Characterization Methodologies for Erythromycin a Cyclic 11,12 Carbonate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the detailed molecular characterization of Erythromycin (B1671065) A cyclic 11,12-carbonate. These methods provide comprehensive insights into the compound's atomic-level structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D experiments for complete assignment and conformational studies)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons in the molecule. For a comprehensive analysis, two-dimensional (2D) NMR experiments are indispensable. These include:

COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) couplings within the macrolactone ring and the attached sugar moieties, desosamine (B1220255) and cladinose (B132029).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting different structural fragments, such as the sugars to the aglycone, and for confirming the location of the cyclic carbonate group across the C11 and C12 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule in solution.

Conformational studies on related erythromycin compounds show that the 14-membered lactone ring adopts a stable, folded conformation. rsc.org For Erythromycin A cyclic 11,12-carbonate, it has been noted that the isomer with an R configuration at the C-9 position is more stable, a characteristic attributed to the formation of an intramolecular hydrogen bond. researchgate.net NMR analysis, particularly NOESY, would be the definitive method to confirm such conformational features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of Erythromycin A cyclic 11,12-carbonate and for studying its fragmentation pathways. Using techniques like electrospray ionization (ESI), the compound can be accurately measured to determine its monoisotopic mass. The expected molecular formula for Erythromycin A cyclic 11,12-carbonate is C₃₈H₆₅NO₁₄, with a corresponding molecular weight of approximately 759.9 g/mol . nih.govbiocompare.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of this compound in biological matrices like human plasma. researchgate.netmagtechjournal.com In these methods, quantification is often performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net A characteristic transition for Erythromycin A cyclic 11,12-carbonate involves the precursor ion at m/z 761 fragmenting to a prominent product ion at m/z 158. researchgate.netmagtechjournal.com This m/z 158 fragment corresponds to the charged desosamine sugar moiety, a common fragment for many erythromycin-class macrolides. researchgate.netlcms.cz

Parameter Value Technique
Molecular FormulaC₃₈H₆₅NO₁₄-
Molecular Weight~759.9 g/mol -
Precursor Ion [M+H]⁺m/z 761ESI-MS/MS
Major Product Ionm/z 158ESI-MS/MS

Table 1: HRMS Data for Erythromycin A cyclic 11,12-carbonate. nih.govresearchgate.netmagtechjournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in Erythromycin A cyclic 11,12-carbonate. The spectrum would display characteristic absorption bands confirming its structure. While a specific spectrum for this compound is not detailed in the provided search results, the expected peaks can be inferred from the known spectra of erythromycin and cyclic carbonates. researchgate.netnist.gov

Key expected IR absorption bands would include:

C=O Stretch (Lactone): A strong absorption band characteristic of the 14-membered macrolide lactone ring.

C=O Stretch (Cyclic Carbonate): A distinct, strong absorption band at a higher wavenumber than the lactone carbonyl, confirming the presence of the 11,12-cyclic carbonate group.

O-H Stretch: A broad band indicating the presence of hydroxyl groups.

C-H Stretch: Multiple peaks corresponding to aliphatic C-H bonds.

C-O Stretch: Strong bands associated with the numerous ether and alcohol C-O bonds within the macrolide and sugar structures.

The presence and specific position of the cyclic carbonate carbonyl peak would be the most significant diagnostic feature distinguishing this compound from its parent, Erythromycin A. researchgate.net

UV-Vis Spectroscopy and Photochemical Derivatization for Analysis

Erythromycin and its derivatives generally exhibit weak UV absorption. lcms.czjfda-online.com Direct UV-Vis spectroscopy of Erythromycin A in a methanol (B129727) and phosphate (B84403) buffer mixture shows a maximum absorbance (λmax) at approximately 285 nm. jfda-online.com However, for enhanced sensitivity and quantification, especially in complex matrices, derivatization techniques are often employed.

A notable method for the parent compound, erythromycin, involves photochemical derivatization. scielo.brscispace.comresearchgate.net In this procedure, the erythromycin solution is treated with sulfuric acid and exposed to UV radiation, which induces the formation of a stable and highly fluorescent product (fluorophore). scielo.brscispace.com This allows for highly sensitive fluorimetric determination with excitation and emission wavelengths typically around 412 nm and 465 nm, respectively. scielo.brresearchgate.net This approach offers a significant increase in sensitivity and selectivity over direct UV-Vis detection. scielo.br

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of Erythromycin A cyclic 11,12-carbonate from reaction mixtures and biological samples. High-performance liquid chromatography (HPLC) is the most common method employed.

A validated LC-MS/MS method for determining Erythromycin A cyclic 11,12-carbonate in human plasma provides a clear example of the chromatographic conditions used. researchgate.netmagtechjournal.com This method demonstrates the use of reversed-phase chromatography, which is well-suited for separating macrolide antibiotics. The short run time of 2.5 minutes highlights the efficiency of modern UHPLC/HPLC systems for rapid analysis. researchgate.net

The synthesis of the compound involves its reaction from Erythromycin A and ethylene (B1197577) carbonate in solvents like diisopropyl ether, followed by precipitation of the product. google.com Purification involves collecting the precipitated crystals by filtration and washing them, for instance with water, to remove unreacted starting materials and reagents. google.com

Parameter Condition
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Capcell Pak C18 MG (2.0 mm x 35 mm, 3 µm)
Mobile Phase Methanol-5 mmol·L⁻¹ ammonium (B1175870) acetate-formic acid (75:25:0.2, v/v/v)
Detection ESI-MS/MS in positive ion mode
Run Time 2.5 minutes

Table 2: Example of Chromatographic Conditions for the Analysis of Erythromycin A cyclic 11,12-carbonate. researchgate.netmagtechjournal.com

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of Erythromycin A cyclic 11,12-carbonate. Both preparative and analytical scale HPLC methods are crucial for isolating the compound from reaction mixtures and quantifying it in various matrices.

Preparative HPLC is employed for the purification of the compound on a large scale, often following synthesis. While specific preparative protocols are proprietary, they generally involve scaled-up versions of analytical columns and solvent systems designed to maximize throughput while maintaining resolution between the target compound and any unreacted starting materials, by-products, or isomers.

Analytical HPLC , frequently coupled with mass spectrometry (LC-MS/MS), provides high-sensitivity quantification. A validated LC-MS/MS method has been established for the determination of Erythromycin A cyclic 11,12-carbonate in human plasma. magtechjournal.comresearchgate.net This method demonstrates the precision required for detailed pharmacokinetic studies. The key parameters for this analytical method are outlined below. magtechjournal.comresearchgate.net

Table 1: HPLC-MS/MS Parameters for Quantification of Erythromycin A Cyclic 11,12-Carbonate

Parameter Condition
Chromatographic Column Capcell Pak C18 MG (2.0 mm × 35 mm, 3 µm)
Mobile Phase Methanol : 5 mmol·L⁻¹ Ammonium Acetate : Formic Acid (75:25:0.2, v/v/v)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Detection Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 761 → m/z 158
Internal Standard Roxithromycin (B50055)
Internal Standard Transition m/z 838 → m/z 158
Lower Limit of Quantification 1.00 ng·mL⁻¹

| Run Time | 2.5 minutes |

This method is noted for being sensitive, selective, and rapid, with a limit of quantification at least 20 times lower than previously reported methods. magtechjournal.com The intra- and inter-day precision, measured as relative standard deviation, was below 9.6%, and the accuracy was within ±0.9% relative error, underscoring its reliability. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of Erythromycin A cyclic 11,12-carbonate and its derivatives. mdpi.com It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

The choice of the stationary and mobile phase is critical for achieving good separation of erythromycin-related compounds. While silanized silica (B1680970) gel plates are effective for separating Erythromycin A from its related substances B and C, they may not resolve it from other impurities. For more complex mixtures, silica gel plates with a mobile phase consisting of diisopropyl ether-methanol-25% ammonia (B1221849) (75:35:2) have been shown to effectively separate Erythromycin A from its precursors and potential acidic degradation products like anhydroerythromycin A.

Visualization of the separated spots on the TLC plate is typically achieved by spraying with a visualizing agent followed by heating. Several reagents can be used, with varying sensitivities.

Table 2: TLC Visualization Reagents for Macrolides

Reagent Description/Observation Sensitivity
Xanthydrol Reacts to form purple spots. High (down to 0.02 mg/kg)
Anisaldehyde-sulfuric acid Common general-purpose reagent. Less sensitive than Xanthydrol
Cerium sulfate-molybdic acid General reagent for organic compounds. Less sensitive than Xanthydrol
Phosphomolybdic acid General reagent, forms blue spots on a yellow-green background. Less sensitive than Xanthydrol

| Dragendorff's reagent | Used for detecting alkaloids and other nitrogen-containing compounds. | Less sensitive than Xanthydrol |

For quantitative analysis, the TLC plates can be scanned with a densitometer at a specific wavelength (e.g., 525 nm for spots visualized with xanthydrol) to determine the concentration of the analyte. nih.gov

Biophysical and Biochemical Assays

In Vitro Ribosome Binding and Protein Synthesis Inhibition Assays

The antibacterial action of Erythromycin A cyclic 11,12-carbonate, like its parent compound, stems from its ability to inhibit bacterial protein synthesis. nih.govpatsnap.com This is achieved by binding to the 50S subunit of the bacterial ribosome. patsnap.commdpi.com Assays that measure ribosome binding and subsequent inhibition of protein synthesis are fundamental to characterizing its potency and mechanism.

Studies comparing Erythromycin A and its cyclic 11,12-carbonate derivative have shown that both compounds inhibit the synthesis of polypeptides (polyphenylalanine and polylysine) in E. coli cell-free systems to a similar or identical extent. nih.gov This indicates that the core mechanism of action is retained after the carbonate modification. nih.govpatsnap.com The binding site is located within the nascent peptide exit tunnel of the ribosome, where the macrolide interacts with specific nucleotides of the 23S rRNA (such as A2058 and A2059) and ribosomal proteins (like L4 and L22). mdpi.com

A common method to study binding is a competition assay. This involves measuring the displacement of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) from the ribosome by an unlabeled competitor (Erythromycin A cyclic 11,12-carbonate). researchgate.net The decrease in fluorescence anisotropy as the labeled probe is displaced allows for the calculation of the apparent dissociation constant (KDapp), a measure of binding affinity. researchgate.net

The direct consequence of this binding is the inhibition of translation. This can be quantified using an in vitro transcription-translation coupled system. In such a system, a reporter gene (e.g., firefly luciferase) is expressed in the presence of varying concentrations of the antibiotic. The inhibitory effect is measured by the reduction in the activity of the synthesized enzyme. researchgate.net Research shows that macrolides act primarily by stimulating the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step. nih.gov

Enzyme Kinetics and Inhibition Studies of Resistance Mechanisms

The emergence of bacterial resistance is a major challenge for macrolide antibiotics. researchgate.net Key resistance mechanisms include enzymatic modification of the ribosomal target and active efflux of the drug from the bacterial cell. patsnap.com Studying the interaction of Erythromycin A cyclic 11,12-carbonate with the components of these resistance pathways is crucial.

Derivatives of Erythromycin A cyclic 11,12-carbonate have demonstrated significantly improved activity against resistant strains of Streptococcus pneumoniae. researchgate.net This includes strains harboring the erm (erythromycin ribosome methylation) and mef (macrolide efflux) genes. researchgate.net

Erm-mediated resistance: The erm genes encode for methyltransferase enzymes that dimethylate a specific adenine (B156593) residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides to the ribosome. Enzyme kinetic studies of Erm methyltransferases in the presence of Erythromycin A cyclic 11,12-carbonate would be essential to determine if the compound can evade or inhibit this enzymatic modification. Such studies would measure key kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) to understand the enzyme's efficiency and the inhibitor's potency (Ki).

Mef-mediated resistance: The mef genes encode for an efflux pump that actively transports macrolides out of the bacterial cell, lowering their intracellular concentration. The improved activity of cyclic carbonate derivatives against strains with this gene suggests the compound may be a poorer substrate for the efflux pump compared to erythromycin A. Inhibition studies using bacterial cells or inverted membrane vesicles expressing the Mef pump could quantify this effect by measuring the rate of drug transport.

The enhanced efficacy of the 11,12-cyclic carbonate structure against these resistant bacteria highlights its potential to overcome common clinical resistance mechanisms. researchgate.net

Computational and Bioinformatic Tools

Molecular Dynamics Simulations and Homology Modeling

Computational methods provide powerful insights into the molecular interactions that govern drug efficacy and resistance. For Erythromycin A cyclic 11,12-carbonate, molecular dynamics (MD) simulations and homology modeling are particularly valuable for understanding its enhanced properties at an atomic level.

Homology Modeling would be used to build three-dimensional models of proteins for which an experimental structure is not available. This is highly relevant for studying resistance enzymes, such as the various Erm methyltransferases from different bacterial species. By building a high-quality model of an Erm enzyme, researchers can use it as a target for docking studies.

Molecular Dynamics (MD) Simulations can then be used to study the binding of Erythromycin A cyclic 11,12-carbonate to its targets.

Ribosome Binding: MD simulations of the compound docked into the bacterial ribosome's exit tunnel can elucidate the structural basis for its binding and activity. These simulations can reveal detailed information about the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions between the drug and the 23S rRNA and ribosomal proteins. mdpi.com By comparing simulations of erythromycin A and its cyclic carbonate derivative, researchers can understand how the carbonate modification alters the binding pose and interaction energy, potentially explaining its improved activity against certain resistant strains. researchgate.net

Resistance Enzyme Interaction: Docking and MD simulations can be performed to model the interaction between Erythromycin A cyclic 11,12-carbonate and a homology model of an Erm methyltransferase. These studies could predict whether the compound is a substrate or an inhibitor of the enzyme and identify the structural features responsible for its ability to evade this resistance mechanism.

These computational approaches are critical for rational drug design, allowing for the prediction of how further chemical modifications to the Erythromycin A cyclic 11,12-carbonate scaffold might further improve its activity and ability to overcome resistance.

Genome Mining and Gene Cluster Analysis for Biosynthetic Pathways

The production of Erythromycin A, the precursor to Erythromycin A cyclic 11,12-carbonate, is a complex biological process orchestrated by a series of genes organized in a biosynthetic gene cluster (BGC). While Erythromycin A cyclic 11,12-carbonate itself is a semi-synthetic compound, created through a chemical reaction involving Erythromycin A and ethylene carbonate, understanding the biosynthesis of the parent molecule is fundamental. researchgate.netgoogleapis.com Genome mining and gene cluster analysis are crucial advanced methodologies for elucidating these biosynthetic pathways.

Genome mining allows researchers to scan the entire genome of a microorganism to identify BGCs responsible for producing secondary metabolites like antibiotics. For erythromycin, this has been extensively studied in the soil-dwelling actinomycete Saccharopolyspora erythraea. nih.govplos.org The erythromycin (ery) gene cluster in S. erythraea spans approximately 56 kb and contains a series of genes essential for the assembly of the final molecule. nih.govnih.gov Similar ery gene clusters have been identified and characterized in other microorganisms, such as Aeromicrobium erythreum and the halophilic actinomycete Actinopolyspora erythraea YIM90600, highlighting variations and novel metabolites. plos.orgnih.gov

Analysis of the ery gene cluster reveals a highly organized system. The core of the pathway is governed by the eryA genes (eryAI, eryAII, and eryAIII), which encode a large, multifunctional Type I polyketide synthase (PKS). nih.gov This PKS is responsible for assembling the 14-membered macrolide ring, known as 6-deoxyerythronolide B, from one propionyl-CoA and six methylmalonyl-CoA extender units.

Subsequent modifications to this core structure are carried out by other enzymes encoded within the cluster. The eryB and eryC gene sets are responsible for the biosynthesis and attachment of the two deoxy sugars, L-mycarose and D-desosamine, respectively. nih.govmicrobiologyresearch.org For instance, targeted mutagenesis has shown that genes like eryBIV, eryBV, and eryBVI are involved in L-mycarose biosynthesis or its attachment, while eryCII through eryCVI are dedicated to the synthesis or attachment of D-desosamine. microbiologyresearch.org Further tailoring steps, such as hydroxylations and glycosylations, are performed by enzymes encoded by genes like eryF and eryK. nih.gov The final step in the natural biosynthesis is the C-12 hydroxylation of Erythromycin B to yield Erythromycin A, a reaction catalyzed by the P450 monooxygenase EryK.

The table below summarizes key genes within the Saccharopolyspora erythraea ery cluster and their established functions.

Gene(s)Encoded Enzyme/ProteinFunction in Erythromycin A Biosynthesis
eryA (I, II, III) Type I Polyketide Synthase (PKS)Assembles the 14-membered polyketide macrolactone core from propionyl-CoA and methylmalonyl-CoA. nih.gov
eryB (II, IV, V, VI, VII) Various enzymesInvolved in the biosynthesis and attachment of the neutral sugar L-mycarose. microbiologyresearch.org
eryC (II, III, IV, V, VI) Various enzymesInvolved in the biosynthesis and attachment of the amino sugar D-desosamine. microbiologyresearch.org
eryF P450 HydroxylaseCatalyzes the C-6 hydroxylation of 6-deoxyerythronolide B to form erythronolide B. nih.govplos.org
eryG GlycosyltransferaseAttaches the mycarosyl group to the C-3 hydroxyl of the erythronolide B ring. nih.gov
eryK P450 HydroxylaseCatalyzes the C-12 hydroxylation of the aglycone intermediate, leading to the formation of Erythromycin A. nih.gov
ermE rRNA MethylaseConfers resistance to erythromycin for the host organism. nih.gov

The formation of Erythromycin A cyclic 11,12-carbonate occurs post-fermentation. The parent Erythromycin A molecule is chemically modified by reacting it with ethylene carbonate. researchgate.net This reaction forms a stable five-membered cyclic carbonate ring across the C-11 and C-12 hydroxyl groups of the aglycone portion of the molecule. google.com This modification significantly alters the molecule's properties, leading to a compound with reportedly higher antibacterial activity than the parent antibiotic. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to correlate the chemical structure of compounds with their biological activity. For macrolide antibiotics like Erythromycin A cyclic 11,12-carbonate, QSAR studies are instrumental in understanding how specific structural modifications influence antibacterial efficacy and in designing new derivatives with improved properties, such as enhanced activity against resistant strains. nih.govblogspot.com

While specific QSAR models exclusively for Erythromycin A cyclic 11,12-carbonate are not extensively detailed in public literature, studies on closely related erythromycin derivatives provide significant insights. nih.govresearchgate.net These analyses typically involve generating a series of analogues with systematic structural changes and measuring their antibacterial activity. The results are then used to build a mathematical model using physicochemical descriptors.

Key molecular descriptors often evaluated in macrolide QSAR studies include:

Hydrophobicity (log P): This descriptor measures the lipophilicity of a compound, which affects its ability to cross bacterial cell membranes.

Steric Parameters (e.g., Sterimol L, B1, B5): These parameters describe the size and shape of substituents. They are crucial for understanding how a molecule fits into its biological target, the bacterial ribosome. nih.gov

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can influence binding interactions.

A QSAR study on a series of 6-O-methylerythromycin 9-O-substituted oxime derivatives revealed distinct relationships for erythromycin-susceptible versus erythromycin-resistant strains of Staphylococcus aureus. nih.gov For the resistant strain, higher hydrophobicity (a positive coefficient for log P) was favorable for antibacterial activity, suggesting that increased lipophilicity helps the drug overcome resistance mechanisms. nih.gov Conversely, for the susceptible strain, a negative log P coefficient indicated that greater hydrophilicity was important for activity. nih.gov In both cases, the models showed that bulky substituents were unfavorable, as indicated by negative coefficients for the Sterimol steric parameters. nih.gov

The findings from such QSAR studies can be summarized to guide the rational design of new derivatives.

DescriptorEffect on Activity (vs. EM-Resistant S. aureus)Effect on Activity (vs. EM-Susceptible S. aureus)Rationale
Hydrophobicity (log P) Positive Correlation (Higher log P is favorable)Negative Correlation (Lower log P is favorable)Higher lipophilicity may enhance penetration in resistant strains, while hydrophilicity is preferred for interaction with the target in susceptible strains. nih.gov
Steric Bulk (Sterimol L, B1, B5) Negative Correlation (Less bulk is favorable)Negative Correlation (Less bulk is favorable)Large, bulky substituents likely cause steric hindrance at the ribosomal binding site, disrupting the drug-target interaction. nih.gov

These principles can be extrapolated to understand the properties of Erythromycin A cyclic 11,12-carbonate. The addition of the cyclic carbonate group at the 11,12-position significantly alters the conformation and lipophilicity of the aglycone ring compared to the parent Erythromycin A. google.com This structural change is a key factor in its enhanced antibacterial profile. researchgate.netnih.gov By applying QSAR methodologies, researchers can systematically explore further modifications, for instance at the 4''-position, to develop next-generation macrolides that are effective against multidrug-resistant pathogens. nih.gov The ultimate goal of QSAR in this context is to create predictive models that reduce the need for exhaustive synthesis and testing, accelerating the discovery of potent new antibiotics. nih.gov

Exploration of Non Antibacterial Biochemical Applications and Molecular Probes Derived from Erythromycin a Cyclic 11,12 Carbonate

Design and Synthesis of Erythromycin (B1671065) A Analogs as Biochemical Tools

The unique structure of Erythromycin A and its derivatives, including the cyclic 11,12-carbonate, offers multiple sites for chemical modification, making it a versatile scaffold for the design and synthesis of biochemical tools. These tools are instrumental in studying biological processes and identifying new therapeutic targets.

The synthesis of Erythromycin A cyclic 11,12-carbonate itself is a key first step. It is typically prepared through a one-step reaction of Erythromycin A with ethylene (B1197577) carbonate in a suitable solvent like toluene (B28343), often using a catalyst such as potassium carbonate. researchgate.netgoogle.com More efficient methods have been developed using cesium carbonate in ether solvents, which can improve yield and reduce reaction time. google.com Further modifications to this core structure are then carried out to create specialized analogs.

The development of these analogs often focuses on:

Introducing Reporter Groups: Attaching fluorescent or other reporter molecules to the erythromycin scaffold allows for the visualization and tracking of the molecule within cellular systems. This is crucial for studying its distribution, uptake, and interaction with cellular components.

Modifying Pharmacological Properties: Alterations at various positions, such as the 4"-hydroxyl group or the 6,9-imino ether, can be made to modulate biological activity. For instance, a series of 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether have been synthesized to explore structure-activity relationships.

Creating Derivatives with Separable Functions: Researchers have aimed to develop erythromycin derivatives where the non-antibacterial effects are enhanced while the antimicrobial activity is reduced. oup.com This is important for creating tools to study immunomodulation without the confounding factor of bacterial killing. An example is the development of EM536, a non-antibacterial derivative designed to study motilin-like activity. nih.gov

The synthesis of these analogs often involves multi-step processes and requires careful control of reaction conditions to achieve the desired modifications.

Table 1: Key Synthesis Reactions for Erythromycin A Cyclic 11,12-Carbonate and Analogs

Reaction TypeReactantsProductPurposeReference(s)
Cyclic Carbonate Formation Erythromycin A, Ethylene Carbonate, Potassium CarbonateErythromycin A cyclic 11,12-carbonateEnhance stability and lipophilicity researchgate.netgoogle.com
Improved Carbonate Synthesis Erythromycin A, Ethylene Carbonate, Cesium CarbonateErythromycin A cyclic 11,12-carbonateIncrease reaction efficiency and yield google.com
Salt Formation Erythromycin A cyclic 11,12-carbonate, L-Aspartic AcidL-aspartate of erythromycin A cyclic 11,12-carbonateImprove therapeutic properties nih.gov
Lactobionate Salt Formation Erythromycin A cyclic 11,12-carbonate, Lactobionic AcidErythromycin A cyclic 11,12-carbonate lactobionateCreate injectable formulations google.com
Carbamate (B1207046) Derivative Synthesis 11,12-cyclic carbonate azithromycin (B1666446), Arylalkyl isocyanates11,12-cyclic carbonate azithromycin 4''-O-carbamate derivativesEnhance activity against resistant bacteria nih.gov

Investigation of Non-Antimicrobial Molecular Interactions

The non-antimicrobial effects of macrolides, particularly their immunomodulatory and anti-inflammatory properties, are a significant area of research. oup.comoup.com While much of this research has focused on erythromycin, azithromycin, and clarithromycin (B1669154), recent evidence suggests that Erythromycin A cyclic 11,12-carbonate also possesses these activities.

Currently, there is a notable lack of specific research literature investigating the direct effects of Erythromycin A cyclic 11,12-carbonate on cellular pathways such as apoptosis induction or cell cycle arrest at a molecular level. Studies on the broader class of macrolides have shown varied effects on host cells, but these have not been specifically elucidated for the cyclic carbonate derivative. The development of erythromycin-derived molecular probes, as discussed in the previous section, would be a critical step toward enabling such detailed cellular pathway investigations.

Anti-inflammatory Effects:

Recent clinical research has provided direct evidence for the anti-inflammatory properties of Erythromycin A cyclic 11,12-carbonate. A 2024 study on its use in children with severe Mycoplasma pneumoniae pneumonia found that the compound significantly reduced levels of inflammatory markers, including C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). organscigroup.us The study also noted a significant reduction in cytokine levels, suggesting that Erythromycin A cyclic 11,12-carbonate can effectively mitigate inflammatory responses. organscigroup.us

The molecular mechanisms underlying these effects are thought to be similar to those of other 14- and 15-membered macrolides. These mechanisms are independent of the antibiotic action and involve the modulation of host immune responses. oup.com For the parent compound, erythromycin, anti-inflammatory actions have been linked to the inhibition of pro-inflammatory transcription factors like NF-κB. Erythromycin has also been shown to upregulate the anti-inflammatory protein DEL-1 in endothelial cells, which in turn inhibits neutrophil infiltration into tissues. jci.org While these specific pathways have not been confirmed for the cyclic 11,12-carbonate derivative, its demonstrated clinical anti-inflammatory effects suggest it may operate through similar molecular mechanisms. organscigroup.us

Antioxidant Effects:

The potential antioxidant mechanisms of Erythromycin A cyclic 11,12-carbonate in human cellular systems are not well-defined in current research. However, studies on the parent compound, erythromycin, have investigated its impact on oxidative stress. For example, one study examined the effects of erythromycin on the aquatic microorganism Microcystis flos-aquae. nih.gov At high concentrations, erythromycin was found to induce severe oxidative stress, as indicated by increased activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), alongside a rise in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov While this study was conducted in an algal species, it points to an interaction between erythromycin and cellular antioxidant systems. Further research is required to determine if Erythromycin A cyclic 11,12-carbonate has similar or different effects in human cells and to elucidate the specific molecular pathways involved.

Table 2: Investigated Non-Antimicrobial Effects of Erythromycin A Cyclic 11,12-Carbonate

Biological EffectFindingSystem StudiedPotential Molecular PathwayReference(s)
Anti-inflammatory Significantly reduced levels of inflammatory markers (CRP, ESR) and cytokines.Clinical study in pediatric patients.Likely involves modulation of host immune responses, possibly through inhibition of pro-inflammatory cytokines. organscigroup.us
Cellular Pathway Modulation No specific studies on apoptosis or cell cycle arrest found.N/AN/AN/A
Antioxidant No direct studies found. Parent compound (Erythromycin) shown to induce oxidative stress in an algal species at high concentrations.Microcystis flos-aquaeInteraction with cellular antioxidant enzymes (SOD, CAT). nih.gov

Q & A

Basic: What experimental methodologies are used to investigate the mechanism of action of Erythromycin A OC in bacterial protein synthesis?

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation. Key methodologies include:

  • Ribosomal Binding Assays : Competitive binding studies using radiolabeled erythromycin derivatives to quantify affinity for ribosomal subunits .
  • Cryo-Electron Microscopy : Structural analysis of erythromycin-ribosome complexes to visualize binding sites and conformational changes .
  • In Vitro Translation Systems : Cell-free systems to assess erythromycin’s inhibitory effects on polypeptide chain elongation .

Advanced: How can researchers design experiments to analyze the rising trends of erythromycin resistance in bacterial populations?

Resistance mechanisms (e.g., methylase-mediated ribosomal modification) require longitudinal and genomic approaches:

  • Surveillance Studies : Collect isolates across regions and timeframes, using agar dilution MIC tests (e.g., 2 µg/mL erythromycin threshold) to track resistance prevalence .
  • Whole-Genome Sequencing : Identify resistance-conferring mutations (e.g., erm genes) and assess clonal vs. multiclonal spread via MLST or SNP analysis .
  • Retrospective Clinical Correlations : Link resistance data to treatment outcomes (e.g., pharyngitis failure rates) using logistic regression .

Basic: What chromatographic techniques are optimal for separating this compound from structurally similar analogs like Erythromycin C?

  • Competitive Langmuir Adsorption Isotherms : Model batch adsorption equilibria on macroporous resins (e.g., SP825) to calculate selectivity coefficients .
  • Fixed-Bed Chromatography : Optimize flow rates and feed concentrations to achieve baseline separation in breakthrough curves .
  • General Rate Modeling : Incorporate axial dispersion, film diffusion, and pore diffusion parameters to predict elution profiles .

Advanced: How should researchers formulate PICOT-compliant questions for clinical studies on this compound efficacy?

Use the PICOT framework:

  • Population (P) : Define patient cohorts (e.g., adults with streptococcal pharyngitis).
  • Intervention (I) : Specify erythromycin dosage (e.g., 250 mg QID).
  • Comparison (C) : Use comparators like penicillin V or placebo.
  • Outcome (O) : Measure clinical cure rates or microbiological eradication.
  • Time (T) : Define follow-up duration (e.g., 10 days).
    Example: "In adults with group A streptococcal pharyngitis (P), does erythromycin (I) compared to penicillin V (C) reduce treatment failure rates (O) within 14 days (T)?" .

Advanced: How can sensitivity analysis resolve contradictions in erythromycin pharmacokinetic data across studies?

  • Subgroup Stratification : Segment data by variables like patient age, renal function, or formulation type (e.g., estolate vs. ethylsuccinate) .
  • Meta-Regression : Adjust for covariates (e.g., CYP3A4 activity) influencing erythromycin metabolism .
  • ANOVA-Based Variance Decomposition : Isolate confounding factors (e.g., pH effects on adsorption) using models from bioprocess studies .

Basic: What in vitro models are used to study this compound’s pharmacokinetic properties?

  • LC-MS/MS Quantification : Measure erythromycin concentrations in plasma or tissue homogenates with deuterated internal standards .
  • Caco-2 Cell Monolayers : Assess intestinal permeability and P-glycoprotein efflux interactions .
  • Hepatocyte Incubations : Evaluate CYP450-mediated metabolism and metabolite profiling .

Basic: How can the P-E/I-C-O framework structure research questions on this compound’s therapeutic outcomes?

  • Population (P) : Target population (e.g., neonates with pertussis).
  • Exposure/Intervention (E/I) : Erythromycin dosing regimen.
  • Comparison (C) : Alternative therapies or no treatment.
  • Outcome (O) : Clinical endpoints (e.g., hospitalization duration).
    Example: "In neonates (P), does prophylactic erythromycin (I) compared to no prophylaxis (C) reduce pertussis incidence (O)?" .

Advanced: What ethical considerations are critical in designing clinical trials for this compound in vulnerable populations?

  • Informed Consent : Address literacy/language barriers in participant recruitment .
  • Risk-Benefit Analysis : Justify erythromycin use against alternatives with fewer drug interactions (e.g., QT prolongation risks) .
  • Data Safety Monitoring : Predefine stopping rules for adverse events (e.g., hepatotoxicity) .

Advanced: Which statistical approaches are suitable for analyzing erythromycin’s dose-response relationships in heterogeneous populations?

  • Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic data .
  • Response Surface Methodology (RSM) : Optimize erythromycin production conditions using central composite designs .
  • Kaplan-Meier Survival Analysis : Compare time-to-resolution curves in clinical cohorts .

Advanced: How can meta-analyses address heterogeneity in erythromycin resistance studies?

  • Random-Effects Models : Pool resistance prevalence estimates across geographically diverse studies .
  • Cumulative Meta-Analysis : Chronologically assess resistance trends post-erythromycin usage spikes .
  • Publication Bias Adjustment : Use funnel plots or Egger’s regression to correct for underreported null findings .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Contradictions : Regional resistance variability in Finland (4–44%) highlights need for stratified sampling .
  • Methodological Rigor : Emphasized FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.